molecular formula C5H3ClN4O2S B15246931 9H-Purine-6-sulfonyl chloride

9H-Purine-6-sulfonyl chloride

Cat. No.: B15246931
M. Wt: 218.62 g/mol
InChI Key: LYHKOEOCFMPCSD-UHFFFAOYSA-N
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Description

9H-Purine-6-sulfonyl chloride is a chemical compound belonging to the purine family, characterized by a sulfonyl chloride group attached to the 6-position of the purine ring. Purines are heterocyclic aromatic organic compounds, which play a crucial role in various biological processes. The sulfonyl chloride group imparts unique chemical reactivity to the compound, making it valuable in synthetic chemistry and various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purine-6-sulfonyl chloride typically involves the sulfonylation of 6-substituted purine intermediates with various sulfonyl chlorides. For instance, 6-chloro-9H-purine can be reacted with sulfonyl chloride in the presence of a base such as pyridine or triethylamine to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale sulfonylation reactions under controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 9H-Purine-6-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Bases: Pyridine, triethylamine

    Catalysts: Palladium on carbon (Pd/C)

    Solvents: Dimethylformamide (DMF), acetone

Major Products Formed:

    Sulfonamide Derivatives: Formed by reaction with amines

    Sulfonate Derivatives: Formed by reaction with alcohols

    Sulfonyl Derivatives: Formed by reaction with thiols

Mechanism of Action

The mechanism of action of 9H-Purine-6-sulfonyl chloride involves the sulfonamide bond at the 9-position of the purine ring, which serves as the primary degradation site. The resulting sulfonylation degradation species mediate the compound’s biological activity, such as inhibiting HCV replication . Further studies are needed to elucidate the detailed molecular targets and pathways involved in its mechanism of action.

Properties

IUPAC Name

7H-purine-6-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4O2S/c6-13(11,12)5-3-4(8-1-7-3)9-2-10-5/h1-2H,(H,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYHKOEOCFMPCSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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